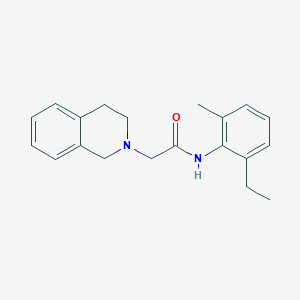

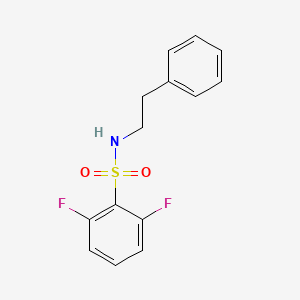

![molecular formula C14H12ClNO4S B5696994 methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)

methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and alkaline hydrolysis. One method described for related compounds involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with alcohols, followed by successive reactions to yield dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These acids can then undergo thermal or acid-induced decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Quantum chemical calculations, such as DFT/B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute electrostatic potential, electron localization function (ELF), and atoms-in-molecules (AIM) analysis for these compounds. These studies help in understanding the electronic properties and molecular dynamics of thiophene derivatives (Vennila et al., 2023).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions are crucial for the functionalization of the thiophene nucleus and the synthesis of more complex molecules. The reactivity of these compounds is significantly influenced by their electronic structure, as demonstrated by the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates via reactions with 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles (Stephens, Price, & Sowell, 1999).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituents on the thiophene nucleus. These properties are essential for determining the compound's suitability for various applications and its behavior in different chemical environments.

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including electrophilicity, nucleophilicity, and the ability to form hydrogen bonds. These properties are crucial for the compound's reactivity and its interactions with other molecules. The electrophilic and nucleophilic indices, along with dipole moments, have been calculated for these compounds, providing insight into their chemical behavior (Vennila et al., 2023).

Safety and Hazards

“Methyl 3-amino-2-thiophenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. If it gets in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOGLSOXEHHDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

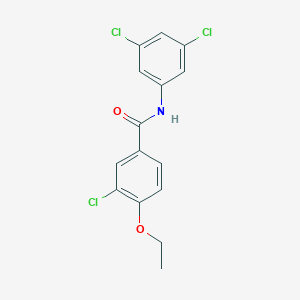

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

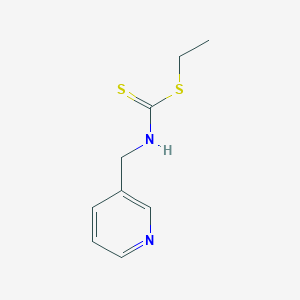

![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)

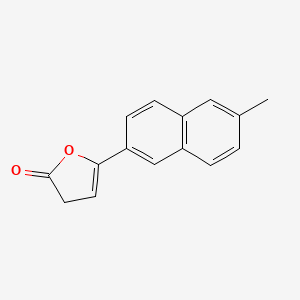

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)

![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)